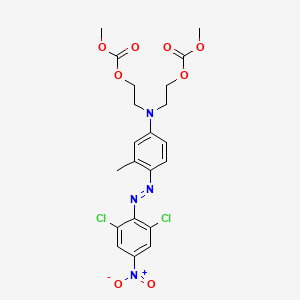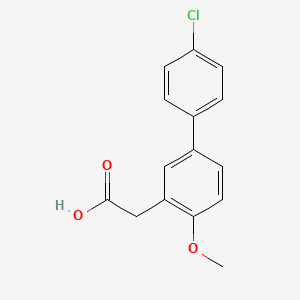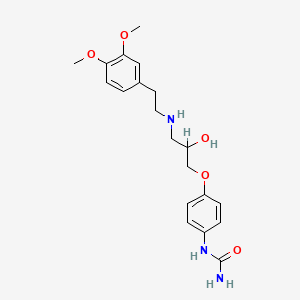
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is a complex organic compound that features a phenylurea backbone with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and phenyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes.
化学反応の分析
Types of Reactions
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might act as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)carbamate
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)thiourea
Uniqueness
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity, making it valuable for specific applications.
特性
CAS番号 |
76210-78-1 |
|---|---|
分子式 |
C20H27N3O5 |
分子量 |
389.4 g/mol |
IUPAC名 |
[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]urea |
InChI |
InChI=1S/C20H27N3O5/c1-26-18-8-3-14(11-19(18)27-2)9-10-22-12-16(24)13-28-17-6-4-15(5-7-17)23-20(21)25/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3,(H3,21,23,25) |
InChIキー |
QYSAWAJGIQMORQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)NC(=O)N)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


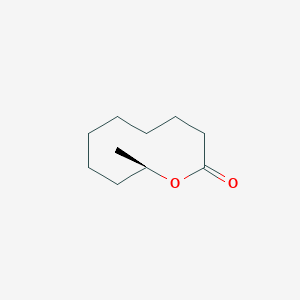
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
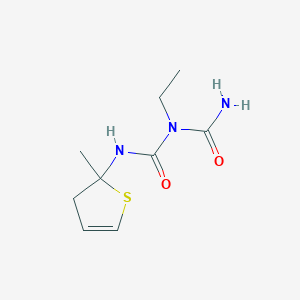

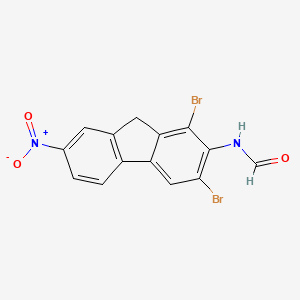
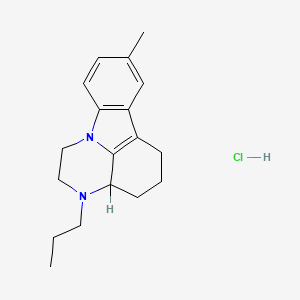
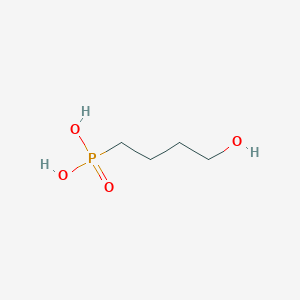
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
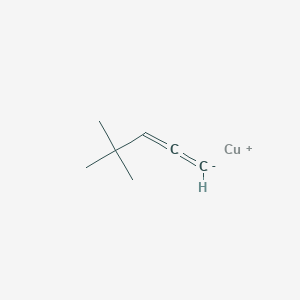

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
